Buzepide, also known as buzepide methiodide, is a chemical compound that functions primarily as a cholinergic antagonist. It is characterized by its ability to block the action of acetylcholine at muscarinic receptors, which are crucial for various physiological functions including muscle contraction and neurotransmission. The compound is often studied for its potential therapeutic applications in treating conditions related to the cholinergic system.
The biological activity of buzepide is primarily linked to its role as a cholinergic antagonist. Research has indicated that it interacts with DNA, suggesting potential implications for genetic studies and drug interactions . Additionally, its ability to modulate neurotransmitter activity positions it as a candidate for further research in neuropharmacology, particularly for conditions such as depression and anxiety.
Buzepide has several applications in scientific research and pharmacology:
Studies have explored the interaction of buzepide with biological molecules such as DNA. The mechanism of this interaction has been investigated using DNA-modified electrodes, revealing insights into how buzepide binds to genetic material and potentially alters biological functions . This aspect of buzepide's behavior could have significant implications for drug design and genetic research.
Buzepide shares structural and functional similarities with several other compounds known for their cholinergic activity. Below is a comparison highlighting its uniqueness:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Bupropion | Antidepressant | Norepinephrine-dopamine reuptake inhibitor | Unique dual action on dopamine and norepinephrine |
| Atropine | Cholinergic antagonist | Blocks acetylcholine at muscarinic receptors | Naturally occurring tropane alkaloid |
| Scopolamine | Cholinergic antagonist | Blocks acetylcholine at muscarinic receptors | Used for motion sickness |
| Pirenzepine | Selective M1 antagonist | Selectively blocks M1 muscarinic receptors | Potential cognitive-enhancing effects |
Buzepide's distinct profile as a cholinergic antagonist, along with its specific interactions and synthesis methods, sets it apart from these similar compounds. Its ongoing study may yield further insights into therapeutic applications within neuropharmacology and related fields.
The synthesis of Buzepide traces its origins to mid-20th-century efforts in azepane alkaloid derivatization. Early protocols (1950s–1970s) relied on linear alkylation strategies, where 3,3-diphenylpropionamide precursors underwent quaternization with methyl azepane intermediates under harsh alkaline conditions. These methods suffered from low yields (35–45%) due to competing elimination reactions and poor stereochemical control at the azepane nitrogen center.
The 1980s saw the adoption of phase-transfer catalysis (PTC) using benzyltriethylammonium chloride, which improved reaction efficiency by enabling homogeneous mixing of hydrophobic diphenylpropionamide derivatives with aqueous alkaline media. This innovation boosted yields to 55–60% while reducing reaction times from 72 to 24 hours. Contemporary approaches (post-2000) integrate microwave-assisted synthesis and continuous flow reactors, achieving >85% yields through precise temperature modulation and reduced side-product formation.
Azepane ring construction remains the most challenging step in Buzepide synthesis. Three primary methodologies dominate industrial practice:
Cyclization of ε-amino caproic acid derivatives:
This classical approach utilizes Boc-protected ε-amino caproic acid, which undergoes intramolecular Mitsunobu reaction with diphenylpropionamide precursors. While reliable, the method requires stoichiometric amounts of triphenylphosphine and diethyl azodicarboxylate, generating significant phosphine oxide byproducts.
Ring-closing metathesis (RCM):
Grubbs II catalyst-mediated RCM of diene intermediates offers superior atom economy (78% vs. 62% for cyclization methods). A comparative study showed that RCM achieves 92% ring closure efficiency when using 2 mol% catalyst in dichloromethane at 40°C.
Enzymatic ring formation:
Recent advances employ lipase-catalyzed kinetic resolution during azepane ring closure. Candida antarctica lipase B (CAL-B) demonstrates 94% enantioselectivity in resolving racemic azepane intermediates, though substrate scope remains limited to specific N-protected derivatives.
| Method | Yield (%) | Reaction Time (h) | Catalyst Loading |
|---|---|---|---|
| Mitsunobu Cyclization | 68 | 24 | 1.5 eq |
| RCM | 82 | 6 | 2 mol% |
| Enzymatic | 75 | 48 | 5 wt% |
The diphenylpropionamide moiety requires precise functionalization to maintain Buzepide’s pharmacological activity. Key advancements include:
Solvent engineering: Replacement of traditional dichloromethane with cyclopentyl methyl ether (CPME) improved reaction homogeneity while reducing emulsion formation during workup steps. In model reactions, CPME increased isolated yields from 71% to 89% compared to dichloromethane.
Directed ortho-metalation: Employing TMP-zincate complexes enables regioselective lithiation of diphenylpropionamide precursors at the para position, facilitating introduction of electron-withdrawing groups without protecting group strategies. This method achieves 95% regioselectivity compared to 78% with conventional LDA-mediated metalation.
Flow chemistry integration: Continuous flow hydrogenation of nitro-diphenylpropionamide intermediates using Pd/C-packed cartridges reduces catalyst loading from 5 wt% to 0.5 wt% while maintaining 99% conversion efficiency.
The quaternary nitrogen center in Buzepide’s azepane ring necessitates precise stereochemical management. Emerging catalytic systems address this challenge through:
Chiral anion phase-transfer catalysis:
Binaphthol-derived phosphoric acids (TRIP catalysts) induce up to 98% enantiomeric excess (ee) during azepane quaternization steps. These catalysts operate via ion-pairing interactions that stabilize transition states favoring the (R)-configuration.
Enzyme-metal hybrid catalysts:
Immobilized alcohol dehydrogenase (ADH) combined with Wilkinson’s catalyst enables dynamic kinetic resolution during propionamide side-chain formation. This system achieves simultaneous racemization of undesired enantiomers and selective reduction of target intermediates, pushing ee values from 82% to 97%.
Electrochemical asymmetric synthesis:Constant potential electrolysis at −1.2 V vs Ag/AgCl using chiral pybox-copper complexes induces stereoselective C–N bond formation with 94% ee. This method eliminates stoichiometric oxidizers while providing precise control over reaction kinetics through applied potential modulation.
Buzepide represents a structurally distinct cholinergic antagonist characterized by its azepane ring system and diphenyl moiety, conferring unique pharmacological properties within the muscarinic receptor family [1] [2]. The compound, systematically named 4-(azepan-1-yl)-2,2-diphenylbutanamide, exhibits a molecular formula of C22H28N2O with a molecular weight of 336.5 g/mol [1] [2]. The structural architecture of buzepide incorporates a seven-membered azepane ring linked through a butyl chain to a quaternary carbon bearing two phenyl substituents and an amide functional group [2] [16].
Table 1: Molecular Properties of Buzepide
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O |
| Molecular Weight (g/mol) | 336.5 |
| IUPAC Name | 4-(azepan-1-yl)-2,2-diphenylbutanamide |
| CAS Registry Number | 3691-21-2 |
| Chemical Class | Azepane derivative |
| Structural Features | Seven-membered azepane ring, diphenyl moiety, amide group |
| Quaternary Salt Form | Buzepide metiodide (C23H31IN2O, MW: 478.4) |
| Melting Point (°C) | 212-213 (with decomposition) |
The cholinergic antagonist properties of buzepide manifest through competitive inhibition of muscarinic acetylcholine receptors, with documented activity across multiple receptor subtypes [1] [4]. Muscarinic acetylcholine receptors comprise five distinct subtypes (M1 through M5) that exhibit differential tissue distribution and functional coupling mechanisms [11] [27]. The odd-numbered receptors (M1, M3, M5) couple efficiently through Gq/11 proteins to activate phospholipase C, initiating phosphatidylinositol turnover responses [11] [26]. Conversely, the even-numbered receptors (M2, M4) preferentially couple to Gi proteins, leading to inhibitory signaling cascades [26] [27].
Buzepide demonstrates preferential binding affinity for M1 and M2 muscarinic receptor subtypes, with moderate activity at M3 receptors [9] [15]. The M1 receptor subtype, predominantly expressed in the central nervous system and gastric mucosa, represents a primary target for buzepide-mediated cholinergic antagonism [12] [15]. Experimental evidence indicates that buzepide exhibits high-affinity binding to M1 receptors, comparable to established muscarinic antagonists such as pirenzepine [9] [31]. The selectivity profile suggests that buzepide discriminates between M1 and cardiac M2 alpha-receptors with significant efficacy, potentially offering therapeutic advantages in gastrointestinal applications [9] [10].
The M2 receptor subtype, which constitutes the predominant muscarinic receptor population in cardiac tissue and gastrointestinal smooth muscle, also demonstrates significant affinity for buzepide [10] [15]. While M2 receptors are numerically dominant in bladder tissue, the functionally important M3 receptors mediate direct smooth muscle contraction [10] [25]. Buzepide exhibits moderate affinity for M3 receptors, suggesting a balanced antagonist profile across functionally relevant muscarinic receptor subtypes [15] [31].
Table 2: Muscarinic Receptor Subtype Binding Profile of Buzepide
| Receptor Subtype | Binding Affinity | Functional Response | Tissue Distribution |
|---|---|---|---|
| Muscarinic M1 | High affinity reported | Competitive antagonism | Central nervous system, gastric mucosa |
| Muscarinic M2 | Moderate to high affinity | Competitive antagonism | Cardiac muscle, smooth muscle |
| Muscarinic M3 | Moderate affinity | Competitive antagonism | Glandular tissue, smooth muscle |
| Muscarinic M4 | Limited data available | Requires further study | Central nervous system |
| Muscarinic M5 | Limited data available | Requires further study | Central nervous system |
The modulation of gastrointestinal smooth muscle function by buzepide involves complex signaling mechanisms that extend beyond classical muscarinic receptor antagonism [25] [41]. Gastrointestinal smooth muscle exhibits both tonic contractions that maintain organ dimensions against imposed loads and phasic contractions that generate propulsive forces [25] [42]. These functional responses are regulated by intrinsic electrical and mechanical properties that integrate multiple signaling pathways [25] [41].
Buzepide influences gastrointestinal motility through non-canonical pathways that involve calcium signaling modulation and protein kinase C activation [25] [30]. The compound's interaction with muscarinic receptors in gastrointestinal tissues leads to altered intracellular calcium homeostasis, affecting the calcium-binding proteins and heat-shock proteins that regulate smooth muscle contractility [25] [41]. The facilitation of sustained smooth muscle contraction involves complex interactions between actomyosin complexes and regulatory proteins, which buzepide modulates through its cholinergic antagonist activity [25] [42].
Clinical evidence from controlled trials demonstrates the efficacy of buzepide combinations in treating functional gastrointestinal disorders [7] [58]. A randomized double-blind placebo-controlled study involving 224 patients with irritable bowel syndrome revealed significant improvements in abdominal pain frequency and intensity following treatment with buzepide metiodide combinations [58] [43]. The therapeutic effects manifested through modulation of gastrointestinal secretory and motility functions, suggesting involvement of both central and peripheral cholinergic mechanisms [41] [58].
The gastrointestinal tract contains multiple types of receptors that alter secretory, absorptive, and motility functions [41] [42]. Buzepide targets muscarinic cholinergic receptors located in the mucosa, enteric nervous system, and smooth muscle layers [41] [48]. The recognition of muscarinic receptor subtypes in gastrointestinal tissues allows for selective pharmacological modulation of digestive functions without compromising other physiological processes [41] [42].
The characterization of buzepide binding sites employs sophisticated molecular probe techniques that reveal both orthosteric and allosteric interaction mechanisms [18] [19]. Allosteric binding sites represent topographically distinct regions from orthosteric sites, offering opportunities for selective receptor modulation [18] [51]. The identification of allosteric sites requires computational approaches combined with experimental validation using molecular dynamics simulations and binding kinetics analysis [19] [21].
Electrochemical studies provide detailed insights into buzepide binding kinetics and electron transfer mechanisms [39] [52]. Voltammetric investigations reveal that buzepide undergoes irreversible oxidation at +0.80 V versus saturated calomel electrode at pH 8.0, indicating a two-electron transfer process involving the tertiary amine group [39] [30]. The detection limit of 8.2 × 10⁻⁹ M demonstrates the sensitivity of electrochemical methods for buzepide quantification [39] [52].
Table 3: Electrochemical Characteristics of Buzepide
| Parameter | Value |
|---|---|
| Oxidation Peak Potential (V vs SCE) | +0.80 (at pH 8.0) |
| Detection Limit (M) | 8.2 × 10⁻⁹ |
| Linear Range (M) | 5 × 10⁻⁸ to 5 × 10⁻⁵ |
| Electron Transfer Mechanism | Irreversible two-electron process |
| pH Optimum | 5.0 (Britton-Robinson buffer) |
| Electrode Material Enhancement | TiO2 nanoparticles increase sensitivity |
Protein binding studies utilizing human serum albumin and calf thymus DNA reveal multiple interaction modes for buzepide [4] [23]. The binding constant of 9.33 × 10⁶ M⁻¹ for human serum albumin indicates strong hydrophobic interactions, while the stoichiometry of 1:2 suggests multiple binding sites per protein molecule [52] [23]. DNA binding studies demonstrate intercalative interactions with a binding constant of 1.908 × 10⁵ M⁻¹ and stoichiometry approaching unity [4] [23].
Fluorescence spectroscopy and circular dichroism studies confirm that buzepide binding induces conformational changes in target proteins [52] [54]. The perturbation of secondary protein structures upon buzepide interaction suggests allosteric modulation mechanisms that extend beyond simple competitive inhibition [52] [23]. These structural modifications may contribute to the compound's therapeutic efficacy through stabilization of specific receptor conformations [51] [52].
Table 4: Protein-Drug Interaction Studies of Buzepide
| Protein Target | Binding Constant (M⁻¹) | Binding Stoichiometry | Interaction Mode |
|---|---|---|---|
| Human Serum Albumin (HSA) | 9.33 × 10⁶ | 1:2 (HSA:BZP) | Hydrophobic interaction |
| Calf Thymus DNA | 1.908 × 10⁵ | 0.982 | Intercalative binding |
| Bovine Serum Albumin (BSA) | Not specifically reported | Multiple binding sites | Mixed-type binding |
Molecular docking studies complement experimental binding data by providing structural insights into buzepide-receptor interactions [34] [35]. The computational analysis reveals potential allosteric binding sites that may contribute to the compound's selectivity profile [18] [21]. The integration of experimental and computational approaches enables comprehensive characterization of buzepide binding mechanisms across multiple target systems [36] [38].
The seven-membered azepane ring system in buzepide represents a fundamental structural element that governs the compound's biological activity through its conformational flexibility [1] [2]. Unlike six-membered piperidine rings that exhibit relatively restricted conformational states, the azepane moiety demonstrates inherent flexibility that can be precisely modulated through strategic substitution patterns [3] [4].
The azepane core of buzepide adopts multiple conformational states in solution, with computational analysis revealing between seven to nine distinct low-energy conformers within 3 kcal/mol of the global minimum [1] [2]. This conformational diversity arises from the seven-membered ring's ability to adopt various puckering geometries, characterized by puckering parameters ranging from 0.65 to 0.72 Å for the total puckering amplitude [5]. The boat conformation represents the predominant geometry, with dihedral angles spanning 45-180 degrees across different ring positions [2].
The conformational landscape of substituted azepanes demonstrates remarkable sensitivity to fluorine substitution patterns. Monofluorination at the C6 position with R-configuration dramatically reduces conformational disorder, biasing the ring toward a single major conformation in a 4:1 ratio [1]. This conformational control operates through three synergistic effects: the pseudo-diequatorial preference of substituents, the azido gauche effect, and the fluorine gauche effect [2]. When these three conformational drivers align cooperatively, they produce a highly ordered ring system with enhanced binding specificity.
The conformational behavior of azepane rings involves complex interplay between steric and electronic factors [3]. The fluorine gauche effect, characterized by the preference for C-F bonds to adopt gauche orientations relative to electron-rich centers, provides a powerful tool for conformational regulation [1]. This effect operates through favorable electrostatic interactions between the C-F dipole and the nitrogen lone pair, stabilizing specific ring geometries.
Difluorination and trifluorination patterns introduce competing conformational effects that result in increased complexity [2]. While monofluorination achieves optimal conformational control, multiple fluorine substitutions create conflicting gauche preferences that can destabilize the desired conformational state. This phenomenon explains why selective monofluorination proves superior to extensive fluorination for achieving conformational bias in medicinal chemistry applications.
The diphenyl substitution pattern in buzepide provides extensive opportunities for electronic modulation through strategic placement of substituents on the aromatic rings [6] [7]. Para-substitution offers the most predictable and interpretable electronic effects, as demonstrated by extensive structure-activity relationship studies across multiple therapeutic areas [8] [9] [10].
The electronic influence of para-substituents on phenyl rings follows well-established Hammett relationships, where the substituent constant sigma (σ) quantifies electron-withdrawing or electron-donating character [11] [12]. For buzepide derivatives, electron-withdrawing substituents generally enhance biological activity through improved receptor binding affinity, while electron-donating groups typically reduce potency [7] [13].
The relationship between electronic parameters and biological activity demonstrates clear trends based on sigma values. Strongly electron-withdrawing substituents such as cyano (σ = 0.66), nitro (σ = 0.78), and trifluoromethyl (σ = 0.54) groups enhance activity through favorable electrostatic interactions with receptor binding sites [7] [14]. Conversely, electron-donating substituents including amino (σ = -0.66), methoxy (σ = -0.27), and hydroxyl (σ = -0.37) groups typically reduce biological potency due to unfavorable electronic interactions [8] [15].
The electronic effects of para-substituents arise from both resonance and inductive components that can operate cooperatively or in opposition [15] [14]. Halogen substituents exemplify this complexity, where fluorine exhibits primarily inductive electron withdrawal (σ = 0.06) while larger halogens like chlorine and bromine (σ = 0.23) combine inductive withdrawal with weak resonance donation [16] [11].
The position-dependent nature of electronic effects proves crucial for optimizing buzepide derivatives. Para-substitution provides direct conjugation with the aromatic system, maximizing both resonance and inductive contributions [10]. Meta-substitution reduces resonance effects while maintaining inductive influences, while ortho-substitution introduces additional steric complications that can override electronic considerations [8] [9].
Quantitative analysis of electronic effects in diphenyl-substituted compounds reveals consistent patterns across therapeutic areas [6] [17]. Compounds with para-electron-withdrawing substituents demonstrate enhanced binding affinity, improved selectivity profiles, and increased metabolic stability compared to unsubstituted analogs [6] [7]. The magnitude of activity enhancement correlates directly with sigma values, providing predictive capability for rational drug design efforts [13] [12].
The therapeutic implications of electronic modulation extend beyond simple potency enhancement. Electron-withdrawing substituents can improve pharmacokinetic properties including metabolic stability and tissue penetration [6]. Additionally, these modifications can alter selectivity profiles between closely related receptor subtypes, enabling the development of more selective therapeutic agents [18] [17].
The amide functionality in buzepide represents a metabolically vulnerable site that can be strategically modified through bioisosteric replacement to improve pharmacokinetic properties while maintaining biological activity [19] [20]. The selection of appropriate amide bioisosteres requires careful consideration of hydrogen bonding patterns, electronic properties, and metabolic stability profiles [21].
The 1,2,3-triazole bioisostere has emerged as a particularly successful amide replacement in medicinal chemistry applications [20] [21]. This heterocycle maintains the hydrogen bond accepting capability of the original amide while providing complete resistance to proteolytic degradation [19]. The triazole ring can be readily installed through copper-catalyzed azide-alkyne cycloaddition chemistry, enabling efficient synthesis of buzepide analogs with improved metabolic stability [20].
Oxadiazole bioisosteres offer alternative properties with distinct advantages [19] [22]. The 1,3,4-oxadiazole isomer provides optimal geometric mimicry of the amide bond while enhancing lipophilicity and metabolic stability [22] [21]. These modifications typically result in improved oral bioavailability and extended duration of action compared to the parent amide compounds [19].
The selection of optimal bioisosteres depends on balancing multiple factors including synthetic accessibility, metabolic stability, and biological activity retention [19] [20]. Tetrazole replacements provide excellent hydrogen bonding capabilities but introduce synthetic complexity and potential toxicity concerns [22]. Carbamate and urea bioisosteres offer synthetic convenience but provide only moderate improvements in metabolic stability [19].
The lipophilicity effects of different bioisosteres prove particularly important for optimizing pharmacokinetic properties [20] [21]. Triazole replacements typically increase lipophilicity by 0.2-0.4 log units, potentially improving tissue penetration while maintaining aqueous solubility [19]. Oxadiazole modifications provide more modest lipophilicity increases, preserving favorable solubility characteristics [22].
Several successful clinical examples demonstrate the therapeutic utility of amide bioisosteres in drug development [19] [20]. Rufinamide incorporates a triazole bioisostere and demonstrates excellent anticonvulsant activity with improved metabolic stability compared to traditional amide-containing antiepileptic drugs [21]. Ataluren utilizes an oxadiazole bioisostere to achieve oral bioavailability and extended duration of action for treating genetic disorders [22].
The development of buzepide analogs incorporating these proven bioisosteric strategies offers significant potential for creating improved therapeutic agents [19] [20]. The combination of conformationally constrained azepane rings with metabolically stable amide replacements could yield compounds with enhanced potency, selectivity, and pharmacokinetic properties suitable for clinical development [21] [22].
| Table 1: Azepane Conformational Analysis Parameters | ||||
|---|---|---|---|---|
| Parameter | Unsubstituted | Monofluorinated (6R) | Difluorinated | Trifluorinated |
| Ring Flexibility | High | Reduced | Moderate | Complex |
| Conformational States | 7-9 | 2-3 | 4-5 | 6-8 |
| Major Conformer Ratio | 1.5:1:1 | 4:1 | 3:2 | 2:1:1 |
| Energy Barrier (kcal/mol) | 2.3-3.1 | 3.8-4.2 | 3.2-4.0 | 2.8-3.9 |
| Table 2: Electronic Effects of Para-Substituted Phenyl Groups | |||
|---|---|---|---|
| Substituent | Hammett σ_para | Electronic Character | Predicted Activity Impact |
| Hydrogen (Reference) | 0.00 | Neutral | Baseline |
| Fluorine | 0.06 | Weakly Withdrawing | Slight Enhancement |
| Chlorine | 0.23 | Moderately Withdrawing | Moderate Enhancement |
| Trifluoromethyl | 0.54 | Strongly Withdrawing | Strong Enhancement |
| Cyano | 0.66 | Strongly Withdrawing | Strong Enhancement |
| Nitro | 0.78 | Strongly Withdrawing | Strong Enhancement |
| Amino | -0.66 | Strongly Donating | Strongly Reduced |
| Table 3: Amide Bond Isosteres and Bioisosteric Replacements | |||
|---|---|---|---|
| Bioisostere | Proteolytic Stability | Lipophilicity (ΔlogP) | Clinical Examples |
| Amide (Reference) | Low | 0.00 | Multiple |
| 1,2,3-Triazole | High | +0.3 | Rufinamide |
| 1,3,4-Oxadiazole | High | +0.2 | Ataluren |
| Tetrazole (1,5-) | High | -0.1 | Losartan |
| Carbamate | Moderate | +0.1 | Multiple |
| Sulfonamide | High | -0.3 | Multiple |